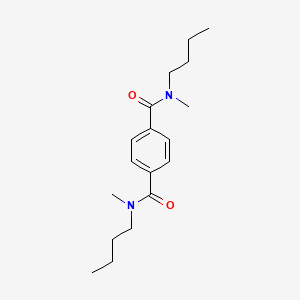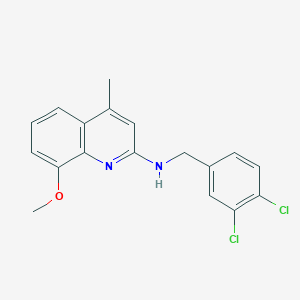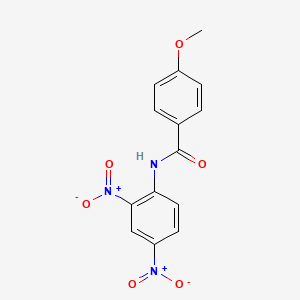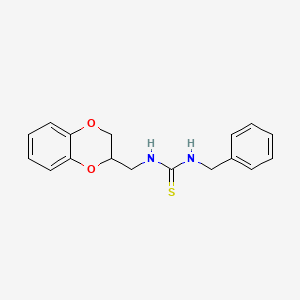
N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, commonly known as AEPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AEPP is a potent inhibitor of the protein kinase C (PKC) enzyme and has been found to have potential applications in cancer research, cardiovascular disease, and neurological disorders. In
Mécanisme D'action
AEPP exerts its effects by inhibiting the activity of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, which is a family of enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis. N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine is overexpressed in several types of cancer and has been implicated in the development and progression of the disease. By inhibiting N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, AEPP can induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation. AEPP's anti-inflammatory and anti-oxidative properties are also attributed to its inhibition of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine.
Biochemical and Physiological Effects:
AEPP has been found to have several biochemical and physiological effects. It can induce apoptosis and cell cycle arrest in cancer cells, inhibit inflammation and oxidative stress, and protect against neurodegeneration. AEPP has also been found to have a cardioprotective effect by reducing myocardial injury and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AEPP in lab experiments is its potent inhibition of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, which makes it a valuable tool in studying the role of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine in various cellular processes. AEPP's anti-inflammatory and anti-oxidative properties also make it a useful compound in studying the mechanisms of cardiovascular disease and neurodegeneration. However, one of the limitations of using AEPP is its relatively high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on AEPP. One area of interest is its potential use in combination with other chemotherapeutic drugs to enhance their efficacy in cancer treatment. Another area of interest is studying the mechanisms of AEPP's cardioprotective and neuroprotective effects, which can potentially lead to the development of new treatments for cardiovascular disease and neurological disorders. Additionally, further research is needed to optimize the synthesis method of AEPP to make it more cost-effective for large-scale experiments.
Méthodes De Synthèse
The synthesis of AEPP involves the reaction of 4-ethylphenol and ethyl bromoacetate to form ethyl 4-(4-ethylphenoxy)butanoate, which is then reacted with potassium tert-butoxide to form N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine. This method has been successfully used in several studies to produce high-quality AEPP for research purposes.
Applications De Recherche Scientifique
AEPP has been extensively studied for its potential applications in cancer research, cardiovascular disease, and neurological disorders. Studies have shown that AEPP can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory and anti-oxidative properties, which can help in the prevention and treatment of cardiovascular diseases. In addition, AEPP has been found to have a neuroprotective effect and can potentially be used in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-13-7-9-14(10-8-13)16-12-6-5-11-15-4-2/h7-10,15H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWFTBCJJSPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC#CCNCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4989353.png)

![2,4-dimethyl-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4989361.png)

![2-iodo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4989393.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4989410.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4989437.png)
![2-methyl-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4989444.png)

![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)